molecular formula C16H19FN4O3 B2763790 ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate CAS No. 2094439-12-8

ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate

Katalognummer B2763790
CAS-Nummer: 2094439-12-8
Molekulargewicht: 334.351
InChI-Schlüssel: NLYWEXCUGRWHEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate, also known as EBI-005, is a small molecule inhibitor of the T-cell protein tyrosine phosphatase (TCPTP) enzyme. It has been found to have potential therapeutic applications in the treatment of autoimmune diseases and cancer.

Wirkmechanismus

Ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate works by inhibiting the activity of the TCPTP enzyme, which is involved in the regulation of immune cell signaling. By blocking the activity of TCPTP, ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate reduces the activation of T-cells and other immune cells, leading to a decrease in inflammation and immune response.
Biochemical and Physiological Effects:
In preclinical studies, ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate has been found to have anti-inflammatory effects, reducing the production of cytokines and chemokines that promote inflammation. It has also been shown to inhibit the proliferation of T-cells and other immune cells, leading to a decrease in immune response. In addition, ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate has been found to induce apoptosis (cell death) in cancer cells, leading to a reduction in tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate is that it has been extensively studied in preclinical models, with promising results in the treatment of autoimmune diseases and cancer. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Zukünftige Richtungen

There are several potential future directions for research on ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate. One area of interest is the development of more potent and selective inhibitors of TCPTP, which could lead to improved therapeutic outcomes. Another area of interest is the investigation of the potential use of ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate in combination with other therapies, such as immune checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, further studies are needed to determine the safety and efficacy of ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate in clinical trials, and to explore its potential use in other autoimmune diseases and cancer types.

Synthesemethoden

The synthesis of ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate involves several steps, including the coupling of 6-fluoropyridine-3-carboxylic acid with butylamine, followed by the formation of the imidazole ring through a condensation reaction with ethyl glycinate. The final step involves the coupling of the resulting imidazole with ethyl chloroformate to form ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate has been extensively studied in preclinical models of autoimmune diseases, such as psoriasis and rheumatoid arthritis. It has been found to be effective in reducing inflammation and suppressing the immune response. In addition, ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate has shown promise in the treatment of cancer by inhibiting the growth and survival of cancer cells.

Eigenschaften

IUPAC Name

ethyl 2-butyl-4-[(6-fluoropyridine-3-carbonyl)amino]-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3/c1-3-5-6-12-19-13(16(23)24-4-2)14(20-12)21-15(22)10-7-8-11(17)18-9-10/h7-9H,3-6H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYWEXCUGRWHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)C(=O)OCC)NC(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.